molecular formula C10H21N3 B1658776 1-Azidodecane CAS No. 62103-13-3

1-Azidodecane

Cat. No.: B1658776
CAS No.: 62103-13-3
M. Wt: 183.29 g/mol
InChI Key: AQDUJQUHCZDQBC-UHFFFAOYSA-N
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Description

1-Azidodecane is an organic compound with the molecular formula C10H21N3 It is characterized by the presence of an azide group (-N3) attached to a decane chain

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Azidodecane are not fully understood due to the limited research available. Azides are generally reactive and can participate in various biochemical reactions. They can interact with enzymes, proteins, and other biomolecules, often forming covalent bonds. The nature of these interactions depends on the specific conditions and the other molecules involved .

Cellular Effects

The cellular effects of this compound are currently unknown. Azides can influence cell function in various ways. They can affect cell signaling pathways, gene expression, and cellular metabolism. The specific effects depend on the type of cell and the concentration of the azide .

Molecular Mechanism

Azides are known to react with alkynes in a process called the Huisgen cycloaddition . This reaction results in the formation of a 1,2,3-triazole ring, a five-membered ring containing two carbon atoms, two nitrogen atoms, and one nitrogen atom at the 1-position .

Temporal Effects in Laboratory Settings

A study on bulk azide-alkyne cycloaddition involving this compound and phenyl propargyl ether under conditions of linear heating has been reported . The reaction mechanism involves two parallel channels that yield isomeric 1,4- and 1,5-adducts .

Metabolic Pathways

Azides can potentially interact with various enzymes and cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

Azides can potentially interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Azides can potentially be directed to specific compartments or organelles based on their chemical properties and interactions with other molecules .

Preparation Methods

1-Azidodecane can be synthesized through a nucleophilic substitution reaction. The most common method involves the reaction of 1-bromodecane with sodium azide in a polar aprotic solvent such as dimethylformamide. The reaction is typically carried out at elevated temperatures (around 100°C) for several hours to ensure complete conversion .

Reaction:

C10H21Br+NaN3C10H21N3+NaBr\text{C}_{10}\text{H}_{21}\text{Br} + \text{NaN}_3 \rightarrow \text{C}_{10}\text{H}_{21}\text{N}_3 + \text{NaBr} C10​H21​Br+NaN3​→C10​H21​N3​+NaBr

Chemical Reactions Analysis

1-Azidodecane undergoes various chemical reactions, including:

Major Products:

  • Triazoles from cycloaddition reactions.
  • Nitro compounds from oxidation reactions.
  • Amines from reduction reactions.

Comparison with Similar Compounds

  • 1-Azidododecane
  • 1-Azidooctane
  • 1-Azidohexane

1-Azidodecane is unique due to its specific chain length, which can influence its solubility, reactivity, and suitability for certain applications.

Properties

IUPAC Name

1-azidodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3/c1-2-3-4-5-6-7-8-9-10-12-13-11/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDUJQUHCZDQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452971
Record name Decane, 1-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62103-13-3
Record name Decane, 1-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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